Structural Topology Divergence from Pan-GTPase Inhibitor CID-1067700: Core Saturation and Ring Fusion Implications
The target compound incorporates a 4,5-dihydrobenzo-fused benzothiazole core, whereas the prototypical pan-GTPase inhibitor CID-1067700 (CAS 314042-01-8) features a thieno[2,3-c]pyran-3-carboxylic acid scaffold [1]. This topological difference is anticipated to modulate nucleotide-binding pocket engagement: CID-1067700 competitively inhibits Rab7 GTPase with a Ki of 13 nM and EC50 values between 11–21 nM for BODIPY-GTP and BODIPY-GDP [1]. The saturated 4,5-dihydro linkage in the target compound introduces a non-planar conformational element absent in CID-1067700, potentially altering binding mode and selectivity across the Rab family.
| Evidence Dimension | Core scaffold topology and Rab7 GTPase binding affinity |
|---|---|
| Target Compound Data | 4,5-dihydrobenzo[e][1,3]benzothiazole core (saturated ethano bridge); direct Rab7 data not publicly available |
| Comparator Or Baseline | CID-1067700: thieno[2,3-c]pyran-3-carboxylic acid core; Rab7 Ki = 13 nM, EC50 = 11 nM (BODIPY-GTP), 21 nM (BODIPY-GDP) |
| Quantified Difference | Structurally distinct core chemotypes; quantitative binding difference not yet empirically established |
| Conditions | Rab7 competitive nucleotide binding assay; in vitro biochemical system |
Why This Matters
Core topology dictates GTPase subfamily selectivity, making scaffold identity a primary determinant of experimental outcome in GTPase signaling studies.
- [1] Agola JO, Hong L, Surviladze Z, et al. A competitive nucleotide binding inhibitor: in vitro characterization of Rab7 GTPase inhibition. ACS Chem Biol. 2012;7(6):1095-108. View Source
